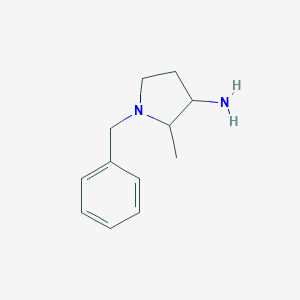

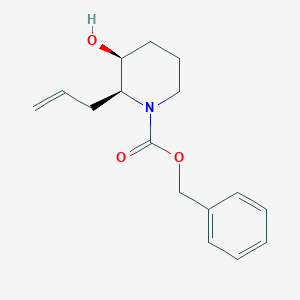

1-Benzyl-2-methylpyrrolidin-3-amine

Descripción general

Descripción

Synthesis Analysis

1-Benzyl-2-methylpyrrolidin-3-amine can be synthesized through various methods, including the use of 2-benzylpyrrolidine-substituted aryloxypropanols as demonstrated in calcium-sensing receptor antagonists (Wu Yang et al., 2005). Additionally, the synthesis of related compounds, such as 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, involves steps like dimethylations and cyclization with benzylamine (N. Jumali et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Benzyl-2-methylpyrrolidin-3-amine, such as N-Benzyl-3-methylenepyrrolidin-2-one, has been studied, revealing configurations like isotactic microstructures (K. Neuhaus & H. Ritter, 2015). The structural analysis of related benzylamine compounds has also been performed, showing the importance of hydrogen bonding in their crystal structures (Luke R. Odell et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 1-Benzyl-2-methylpyrrolidin-3-amine or its analogues often lead to various derivatives with distinct properties. For example, the reaction of 1-benzylpyrrolidine with rabbit liver microsomal preparations in the presence of cyanide ion leads to the formation of several cyano adducts (B. Ho & N. Castagnoli, 1980).

Physical Properties Analysis

The physical properties of compounds like 1-Benzyl-2-methylpyrrolidin-3-amine are often investigated through studies of related compounds. For instance, the glass transition temperature of poly(N-benzyl-3-methylenepyrrolidin-2-one), a related polymer, was found to be 124 °C (K. Neuhaus & H. Ritter, 2015).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-2-methylpyrrolidin-3-amine derivatives are diverse, depending on their structural modifications. For example, N-substituted-3-arylpyrrolidines exhibit significant affinity toward serotonin 1A receptors, indicating their potential as antianxiety and antidepressant agents (K. Ahn et al., 1999).

Aplicaciones Científicas De Investigación

1. Anti-tubercular Agents

- Application Summary: This compound is used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application: The compounds were designed, synthesized, and evaluated for their anti-tubercular activity. The inhibitory concentrations (IC50 and IC90) were determined .

- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with IC50 ranging from 1.35 to 2.18 μM. The most active compounds had IC90 values ranging from 3.73 to 4.00 μM .

2. Neuroleptic Activity

- Application Summary: Benzamides of 1-Benzyl-2-methylpyrrolidin-3-amine were designed and synthesized as potential neuroleptics .

- Methods of Application: The compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats .

- Results: Most of the compounds tested were more active than the corresponding linear benzamides. One compound, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2, 55), was the most active among all of the compounds tested, being 13 and 408 times more potent than haloperidol and metoclopramide, respectively .

Safety And Hazards

The safety information available indicates that 1-Benzyl-2-methylpyrrolidin-3-amine is classified under GHS05 (corrosive) and GHS07 (harmful). The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

Direcciones Futuras

Pyrrolidine derivatives, including 1-Benzyl-2-methylpyrrolidin-3-amine, have significant potential in drug discovery due to their versatile scaffold . They allow efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This makes them promising candidates for the design of new compounds with different biological profiles .

Propiedades

IUPAC Name |

1-benzyl-2-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-12(13)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEGZLNDKUGHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511765 | |

| Record name | 1-Benzyl-2-methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-methylpyrrolidin-3-amine | |

CAS RN |

70325-82-5 | |

| Record name | 1-Benzyl-2-methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)